![molecular formula C19H16BrClN2O4S B2531234 (4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251625-04-3](/img/structure/B2531234.png)
(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone, is a complex organic molecule that appears to be related to the family of benzothiazine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated phenols with acyl chlorides. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride, as described in the first paper . This suggests that the synthesis of the compound might also involve a halogenated phenol (4-bromophenyl) and a suitable acyl chloride derivative, possibly incorporating a morpholino group and a benzothiazine moiety.
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity. For example, the crystal structure of the synthesized (5-bromo-2-hydroxyphenyl)(phenyl)methanone is monoclinic with specific cell data and space group . The title compound from the second paper features a tetrahydropyrazine ring with a distorted half-chair conformation and a bromobenzaldehyde substituent with an axial orientation . These findings indicate that the compound may also exhibit a complex molecular geometry, potentially with intramolecular interactions such as π-π stacking, as seen in the second paper's compound .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not detailed in the provided papers. However, based on the structural information, it can be inferred that the compound may participate in reactions typical of benzothiazines and halogenated aromatics, such as substitution reactions where the halogen acts as a leaving group or the involvement in the formation of hydrogen bonds as seen in the second paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the crystal structure and physical data of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, such as the monoclinic space group, cell dimensions, and density, provide a basis for inferring that the compound may also crystallize in a complex system and possess significant molecular density . The intermolecular hydrogen bonds observed in the second paper's compound suggest that similar interactions may influence the physical properties of the compound , such as its solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research efforts have been dedicated to synthesizing new derivatives of compounds related to the one , emphasizing the synthesis of new morpholine derivatives and exploring their chemical properties. For example, Karimian et al. (2017) described the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, highlighting the process of nucleophilic substitution and characterization through spectroscopic methods (Karimian et al., 2017). These synthetic pathways offer insights into the methodologies that could be applied to the synthesis and study of the specific compound .
Antioxidant Properties
The antioxidant properties of derivatives, particularly those involving bromination and morpholine groups, have been studied, offering a glimpse into the potential biomedical applications of similar compounds. Çetinkaya et al. (2012) synthesized derivatives with bromine and investigated their in vitro antioxidant activities, providing evidence of the effective antioxidant power of synthesized bromophenols (Çetinkaya et al., 2012).
Catalytic and Synthetic Applications
Morpholine derivatives have been explored for their catalytic applications in synthetic chemistry, as seen in the work of Salari et al. (2017), who developed a diastereoselective synthesis method for related compounds using DABCO as a catalyst (Salari et al., 2017). These studies suggest potential applications of the compound in facilitating synthetic reactions and enhancing selectivity.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O4S/c20-13-1-4-15(5-2-13)23-12-18(19(24)22-7-9-27-10-8-22)28(25,26)17-6-3-14(21)11-16(17)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVAQKHLKPWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

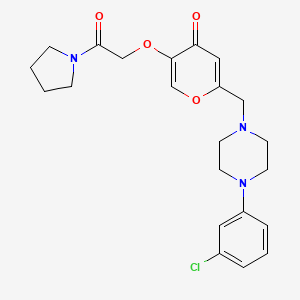
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)

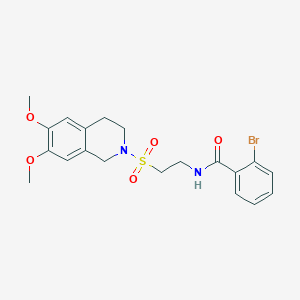
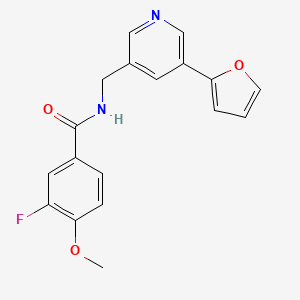
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
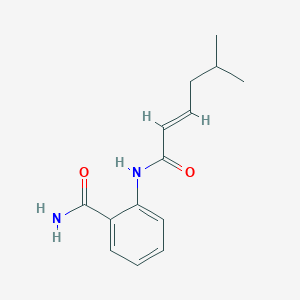
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)
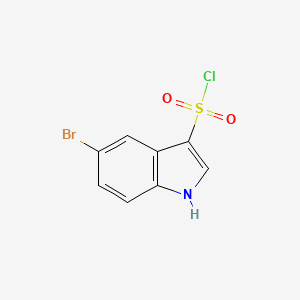
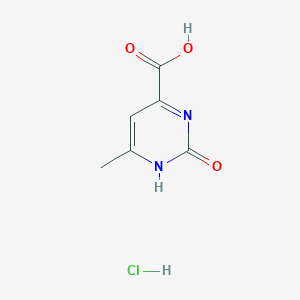
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)